Dichloro(2,3-naphthalenediamine-N,N')platinum
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Overview
Description
Dichloro(2,3-naphthalenediamine-N,N’)platinum, with the chemical formula
C10H10Cl2N2Pt
, is a coordination complex containing platinum. It is commonly used in various scientific and industrial applications due to its unique properties.Preparation Methods
Synthetic Routes::
Direct Synthesis: Dichloro(2,3-naphthalenediamine-N,N’)platinum can be synthesized by reacting 2,3-naphthalenediamine with platinum(II) chloride in an appropriate solvent.
Reduction of Platinum(IV) Precursor: Another method involves reducing a platinum(IV) precursor complex, such as tetrachloroplatinate(IV), with 2,3-naphthalenediamine.
- Solvents: Common solvents include dichloromethane, chloroform, or acetonitrile.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: No additional catalysts are usually required.
Industrial Production:: Industrial-scale production involves optimizing reaction conditions for yield, purity, and safety.
Chemical Reactions Analysis
Dichloro(2,3-naphthalenediamine-N,N’)platinum undergoes several important reactions:
Oxidation: It can be oxidized to form platinum(IV) complexes.
Substitution: Ligand substitution reactions occur, where other ligands replace the chloride ions.
Reduction: Reduction of the platinum center can yield different oxidation states.
Common reagents include Lewis acids, bases, and reducing agents. Major products include various platinum complexes with modified ligands.
Scientific Research Applications
Dichloro(2,3-naphthalenediamine-N,N’)platinum finds applications in:
Chemistry: As a catalyst in organic transformations.
Biology: Investigating interactions with biomolecules.
Medicine: In platinum-based anticancer drugs (similar to cisplatin).
Industry: Used in catalysis and materials science.
Mechanism of Action
The compound’s anticancer activity is attributed to its ability to bind to DNA, leading to DNA cross-linking and inhibition of cell division. It interferes with cellular processes, ultimately causing apoptosis (programmed cell death).
Comparison with Similar Compounds
Dichloro(2,3-naphthalenediamine-N,N’)platinum is distinct due to its naphthalene-based ligand. Similar compounds include cisplatin (with chloride ligands) and other platinum-based drugs.
Properties
CAS No. |
61583-29-7 |
---|---|
Molecular Formula |
C10H8Cl2N2Pt |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
(3-azanidylnaphthalen-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;;;/h1-6,11-12H;2*1H;/q-2;;;+4/p-2 |
InChI Key |
BCQIKBLKXVJLSB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[NH-])[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
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